Ethyl 2-(methylsulfanyl)pyrrolo[2,1-A]isoquinoline-1-carboxylate
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Overview
Description
Ethyl 2-(methylsulfanyl)pyrrolo[2,1-A]isoquinoline-1-carboxylate is a heterocyclic compound that belongs to the pyrrolo[2,1-A]isoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrrolo[2,1-A]isoquinoline core with an ethyl ester and a methylsulfanyl group, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-A]isoquinoline derivatives, including Ethyl 2-(methylsulfanyl)pyrrolo[2,1-A]isoquinoline-1-carboxylate, can be achieved through various methods. One common approach involves the one-pot three-component reaction starting from isoquinoline, 2-bromoacetophenones, and different non-symmetrical acetylenic dipolarophiles using 1,2-epoxypropane as a solvent . This method allows for the efficient construction of the pyrrolo[2,1-A]isoquinoline core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methylsulfanyl)pyrrolo[2,1-A]isoquinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Ethyl 2-(methylsulfanyl)pyrrolo[2,1-A]isoquinoline-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(methylsulfanyl)pyrrolo[2,1-A]isoquinoline-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Ethyl 2-(methylsulfanyl)pyrrolo[2,1-A]isoquinoline-1-carboxylate can be compared with other pyrrolo[2,1-A]isoquinoline derivatives:
Crispine A and B: These natural alkaloids have shown significant cytotoxic activity against cancer cells.
Lamellarins: Known for their diverse biological properties, including cytotoxicity and inhibition of cell differentiation.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Conclusion
This compound is a compound of significant interest due to its unique structure and diverse applications in scientific research. Its synthesis, chemical reactivity, and potential biological activities make it a valuable subject for further investigation in the fields of chemistry, biology, medicine, and industry.
Properties
CAS No. |
62806-27-3 |
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Molecular Formula |
C16H15NO2S |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
ethyl 2-methylsulfanylpyrrolo[2,1-a]isoquinoline-1-carboxylate |
InChI |
InChI=1S/C16H15NO2S/c1-3-19-16(18)14-13(20-2)10-17-9-8-11-6-4-5-7-12(11)15(14)17/h4-10H,3H2,1-2H3 |
InChI Key |
UHPPPFGRDNEANY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C3=CC=CC=C3C=CN2C=C1SC |
Origin of Product |
United States |
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